Enzyme Affinity: Sub-Micromolar Ki Defines Superior Target Engagement vs. Trypanothione Synthetase-IN-2
Trypanothione synthetase-IN-3 exhibits a Ki of 0.8 μM against *Leishmania infantum* TryS, indicating strong enzyme binding affinity [1]. In contrast, Trypanothione synthetase-IN-2, a competitive inhibitor, has a reported IC50 of 5.4 μM under conditions using spermidine as the polyamine substrate [2]. The Ki for IN-3 is a more precise thermodynamic parameter for target engagement, and its sub-micromolar value highlights a stronger interaction with the enzyme's active site complex.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) vs. Half-Maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | Ki: 0.8 μM (against LiTryS) |
| Comparator Or Baseline | Trypanothione synthetase-IN-2: IC50 of 5.4 μM (against LiTryS) |
| Quantified Difference | IN-3's Ki is approximately 6.75-fold lower than IN-2's IC50. |
| Conditions | Biochemical assay with *Leishmania infantum* TryS. |
Why This Matters
The lower Ki value of Trypanothione synthetase-IN-3 translates to a higher effective concentration at the target, making it a more potent tool for probing the trypanothione pathway in enzyme assays.
- [1] Alcón-Calderón, M., et al. Identification of L. infantum trypanothione synthetase inhibitors with leishmanicidal activity from a (non-biased) in-house chemical library. European Journal of Medicinal Chemistry, 2022, 114675. View Source
- [2] InvivoChem. Trypanothione synthetase-IN-2 Product Datasheet. View Source
